molecular formula C14H19ClN2 B13942889 1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride CAS No. 60155-64-8

1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride

Cat. No.: B13942889
CAS No.: 60155-64-8
M. Wt: 250.77 g/mol
InChI Key: XRTFSGNUVJKZML-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride typically involves the reaction of 1-methylindole with 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

60155-64-8

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

1-methyl-3-piperidin-4-ylindole;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-16-10-13(11-6-8-15-9-7-11)12-4-2-3-5-14(12)16;/h2-5,10-11,15H,6-9H2,1H3;1H

InChI Key

XRTFSGNUVJKZML-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CCNCC3.Cl

Origin of Product

United States

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